Allenolic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Allenolic acid can be synthesized through various organic reactions. One common method involves the reaction of 6-hydroxynaphthalene-2-carboxylic acid with propionic acid under specific conditions to form 3-(6-hydroxynaphthalen-2-yl)propanoic acid . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the synthesis generally involves large-scale organic reactions with stringent control over reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Allenolic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Allenolic acid has been explored in various scientific research fields:
Chemistry: Used as a model compound to study the behavior of nonsteroidal estrogens and their analogues.
Biology: Investigated for its potential effects on estrogen receptors and related biological pathways.
Mechanism of Action
Allenolic acid, as a nonsteroidal estrogen, interacts with estrogen receptors in the body. it is believed to be inactive at the receptor level . Its derivatives, such as methallenestril, exhibit potent estrogenic activity by binding to estrogen receptors and modulating gene expression and cellular responses . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which influences various physiological processes.
Comparison with Similar Compounds
Estrone: A natural steroidal estrogen.
Equilenin: Another steroidal estrogen.
Methallenestril: A potent estrogenic derivative of allenolic acid.
Comparison:
Biological Activity
Allenolic acid, a lesser-known compound compared to its more widely studied relatives like oleanolic acid, is garnering attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a triterpenoid compound that has been identified in various plant species. Its structure is characterized by a pentacyclic framework, similar to other triterpenoids, which contributes to its biological properties. Research into the biological activity of this compound is still emerging, but preliminary studies suggest it may have significant therapeutic potential.
Biological Activities
1. Antioxidant Activity
this compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies indicate that it can scavenge free radicals and enhance the activity of endogenous antioxidants, thus protecting cells from oxidative damage.
2. Anti-inflammatory Effects
Research has shown that this compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests its potential use in treating inflammatory conditions.
3. Hepatoprotective Properties
this compound exhibits protective effects against liver damage induced by various toxins. It has been shown to reduce liver enzyme levels (ALT, AST) in animal models subjected to hepatotoxic agents like CCl4. This protective mechanism may involve modulation of the Nrf2 pathway, enhancing the expression of antioxidant genes.
4. Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. It appears to disrupt microbial cell membranes, leading to cell death.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Nrf2 Activation: this compound may activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes.
- Inhibition of NF-κB: By inhibiting NF-κB activation, this compound can reduce inflammation and prevent the expression of inflammatory mediators.
- Modulation of Cell Signaling Pathways: It affects various signaling pathways involved in cell survival and apoptosis, contributing to its anti-cancer potential.
Table 1: Summary of Biological Activities and Findings on this compound
Case Study: Hepatoprotective Effect
In a study involving mice treated with CCl4 to induce liver damage, administration of this compound resulted in a significant decrease in serum ALT and AST levels compared to untreated controls. Histological analysis revealed reduced necrosis and inflammation in liver tissues, supporting its hepatoprotective claims.
Properties
IUPAC Name |
3-(6-hydroxynaphthalen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-12-5-4-10-7-9(2-6-13(15)16)1-3-11(10)8-12/h1,3-5,7-8,14H,2,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGXZNWPADXVOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203823 | |
Record name | Allenolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553-39-9 | |
Record name | Allenolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allenolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allenolic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allenolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLENOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2MQT1CC3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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